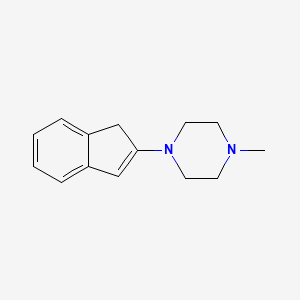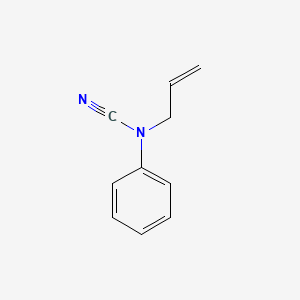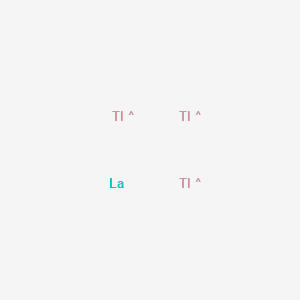
1,1,2,2-Tetramethylazetidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethylazetidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C₇H₁₆IN. It is known for its unique structure, which includes a four-membered azetidine ring substituted with four methyl groups and an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethylazetidin-1-ium iodide typically involves the quaternization of 1,1,2,2-tetramethylazetidine with an iodinating agent. One common method is the reaction of 1,1,2,2-tetramethylazetidine with methyl iodide under reflux conditions. The reaction proceeds as follows:
C7H15N+CH3I→C7H16IN
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetramethylazetidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,1,2,2-tetramethylazetidine and sodium iodide .
Applications De Recherche Scientifique
1,1,2,2-Tetramethylazetidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism by which 1,1,2,2-Tetramethylazetidin-1-ium iodide exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. The iodide ion can participate in redox reactions, while the azetidine ring can interact with various substrates. These interactions can affect molecular pathways and lead to specific biological or chemical outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the azetidine ring.
1,1,2,3-Tetramethyl-1H-benz[e]indolium iodide: Contains a benz[e]indole structure instead of an azetidine ring.
Uniqueness
1,1,2,2-Tetramethylazetidin-1-ium iodide is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. This structural feature makes it valuable in specific applications where ring strain and reactivity are advantageous .
Propriétés
Numéro CAS |
17945-53-8 |
|---|---|
Formule moléculaire |
C7H16IN |
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
1,1,2,2-tetramethylazetidin-1-ium;iodide |
InChI |
InChI=1S/C7H16N.HI/c1-7(2)5-6-8(7,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NPFABDXLGZWPFE-UHFFFAOYSA-M |
SMILES canonique |
CC1(CC[N+]1(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
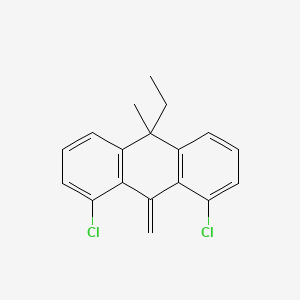
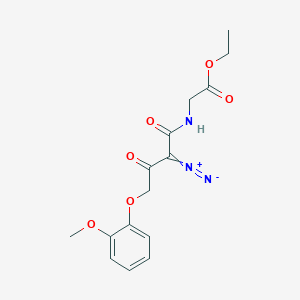



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
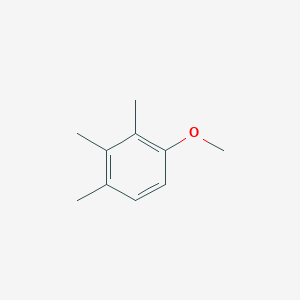

![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
